

# Salicylihalamide A V-ATPase inhibition

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## Compound of Interest

Compound Name: **Salicylihalamide A**

Cat. No.: **B1205235**

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An In-depth Technical Guide to **Salicylihalamide A** V-ATPase Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of Vacuolar-type H<sup>+</sup>-ATPase (V-ATPase) by **Salicylihalamide A**.

## Executive Summary

**Salicylihalamide A** is a potent and specific inhibitor of mammalian Vacuolar-type H<sup>+</sup>-ATPases (V-ATPases), a family of ATP-dependent proton pumps crucial for acidifying intracellular organelles and the extracellular space in specialized cells.<sup>[1][2]</sup> Unlike other well-known V-ATPase inhibitors such as bafilomycin and concanamycin, **Salicylihalamide A** acts via a distinct mechanism, binding to the membrane-embedded V<sub>0</sub> sector of the enzyme.<sup>[3]</sup> This inhibition disrupts critical cellular processes including protein degradation, membrane trafficking, and autophagy, making V-ATPase an attractive target for therapies against cancer and osteoporosis.<sup>[1][4]</sup> The synthetic analog, saliphenylhalamide (SaliPhe), has also been developed, showing comparable potency and facilitating further research into this class of inhibitors as potential therapeutic agents.<sup>[5][6][7]</sup>

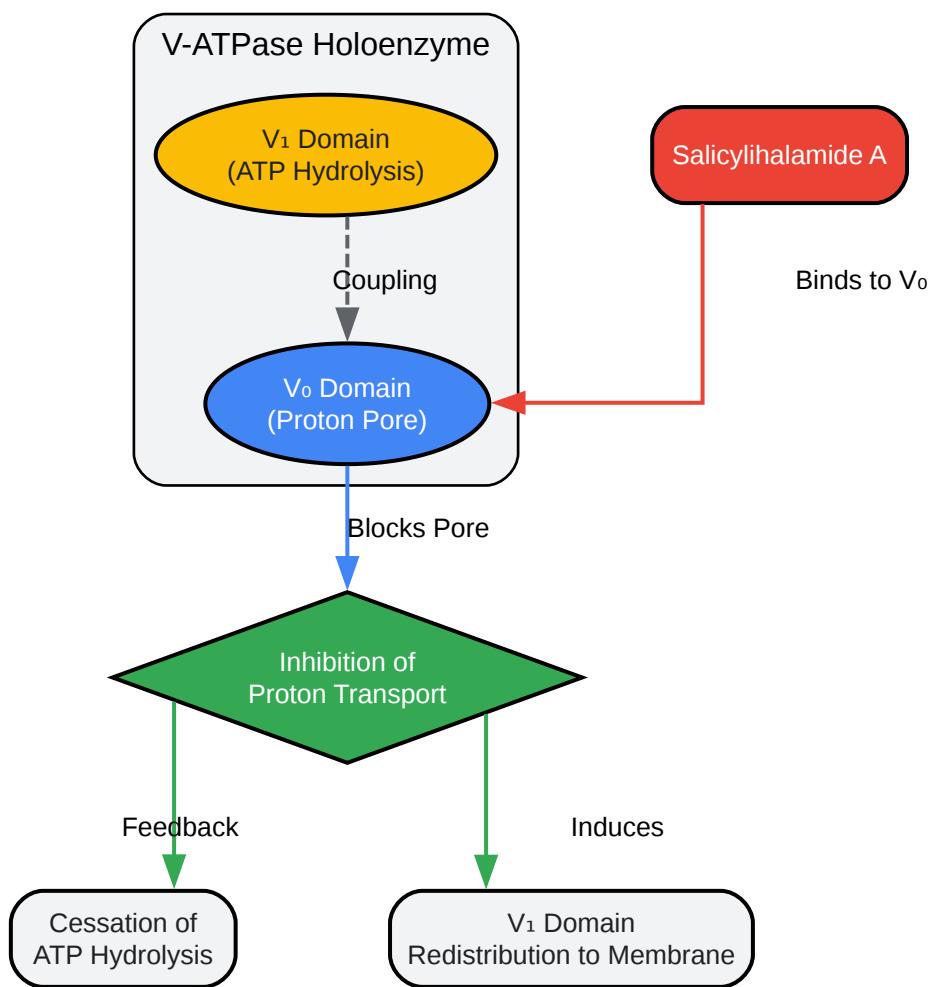
## Mechanism of V-ATPase Inhibition

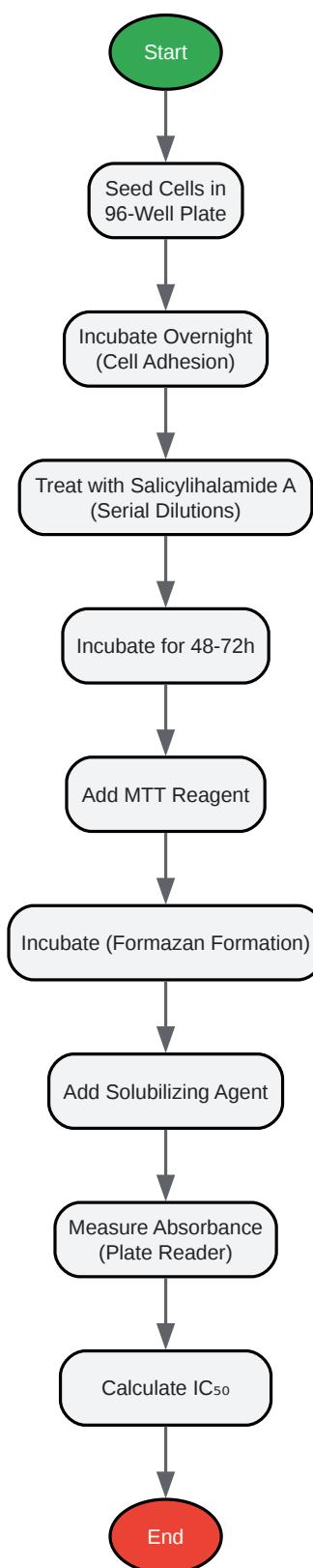
**Salicylihalamide A** exerts its inhibitory effect by directly targeting the V<sub>0</sub> subunit of the V-ATPase complex. The V-ATPase is composed of two main domains: the cytosolic V<sub>1</sub> domain,

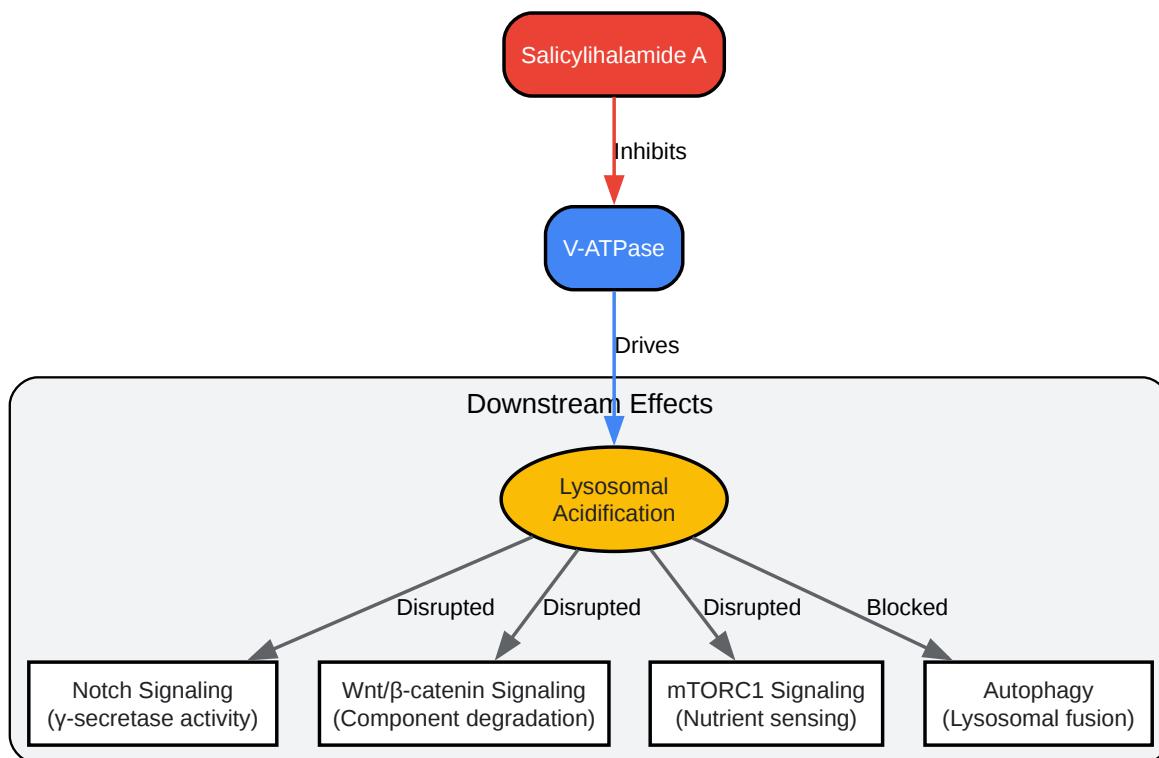
which is responsible for ATP hydrolysis, and the transmembrane  $V_0$  domain, which functions as the proton pore.<sup>[1]</sup>

Key aspects of **Salicylihalamide A**'s mechanism include:

- Selective Binding to the  $V_0$  Domain: The primary binding site for **Salicylihalamide A** is within the  $V_0$  domain.<sup>[3]</sup> This is a key distinction from plecomacrolide inhibitors like bafilomycin and concanamycin, which also target the  $V_0$  c-subunit but at a different site.<sup>[3]</sup> **Salicylihalamide A** does not compete with these inhibitors for binding.<sup>[3]</sup>
- Inhibition of Holoenzyme Activity: By binding to  $V_0$ , **Salicylihalamide A** inhibits the proton translocation activity of the entire V-ATPase holoenzyme. This, in turn, prevents the ATP hydrolysis carried out by the  $V_1$  domain.<sup>[3]</sup> However, it does not inhibit the ATPase activity of the dissociated  $V_1$  sector alone.<sup>[3]</sup>
- Induction of  $V_1$ - $V_0$  Dissociation: Treatment with **Salicylihalamide A** leads to a significant redistribution of the  $V_1$  domain from a soluble cytosolic pool to a membrane-associated state, suggesting it may promote the disassembly of the V-ATPase complex.<sup>[3]</sup>
- Specificity: **Salicylihalamide A** is a selective inhibitor of mammalian V-ATPases and does not affect the V-ATPases found in yeast or other fungi.<sup>[3]</sup>





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